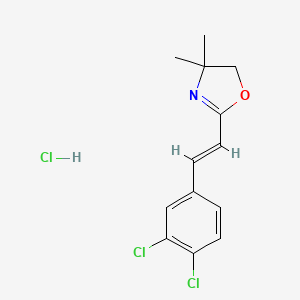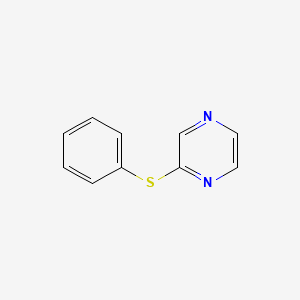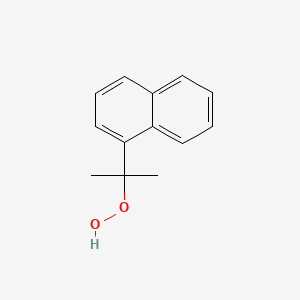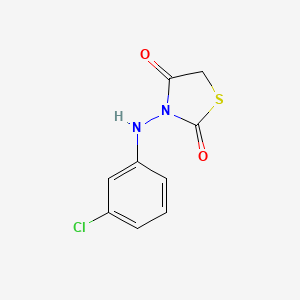
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorostyryl group attached to an oxazoline ring, which is further stabilized by a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride typically involves the following steps:
Formation of the Dichlorostyryl Intermediate: This step involves the reaction of 3,4-dichlorobenzaldehyde with a suitable base to form the corresponding styryl intermediate.
Cyclization to Oxazoline: The styryl intermediate is then reacted with 2-amino-2-methylpropanol under acidic conditions to form the oxazoline ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The dichlorostyryl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce saturated alkyl derivatives.
科学研究应用
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves its interaction with specific molecular targets. The dichlorostyryl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazoline ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
- (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline
- (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-thiazoline
- (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-imidazoline
Uniqueness
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is unique due to its specific combination of a dichlorostyryl group and an oxazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
100098-74-6 |
|---|---|
分子式 |
C13H14Cl3NO |
分子量 |
306.6 g/mol |
IUPAC 名称 |
2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C13H13Cl2NO.ClH/c1-13(2)8-17-12(16-13)6-4-9-3-5-10(14)11(15)7-9;/h3-7H,8H2,1-2H3;1H/b6-4+; |
InChI 键 |
SZOXXJJUIIDFGC-CVDVRWGVSA-N |
手性 SMILES |
CC1(COC(=N1)/C=C/C2=CC(=C(C=C2)Cl)Cl)C.Cl |
规范 SMILES |
CC1(COC(=N1)C=CC2=CC(=C(C=C2)Cl)Cl)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)

![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)



![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)




